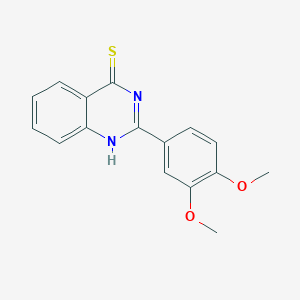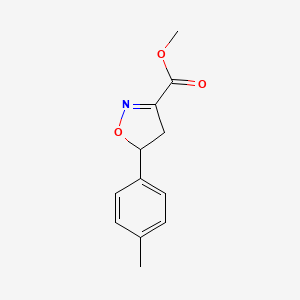
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, also known as MMDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMDO belongs to the oxazole family of compounds and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its anti-inflammatory effects, and its potential use as an antioxidant. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate and its potential applications in various fields. Additionally, research is needed to develop new methods for synthesizing Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate and to improve its solubility in water for use in lab experiments. Overall, Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate shows great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of sodium ethoxide and methyl iodide. The resulting product is then purified through recrystallization to obtain Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate in its pure form.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been studied for its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-6,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBGVQECXABFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

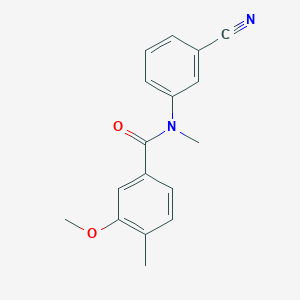
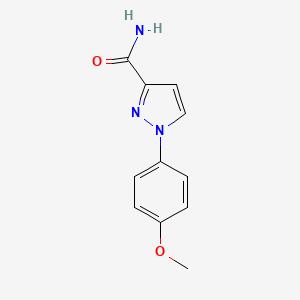
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
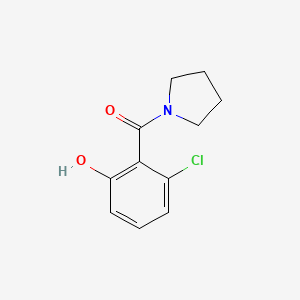
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)
![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
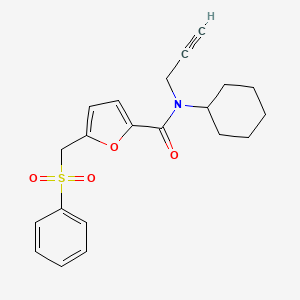
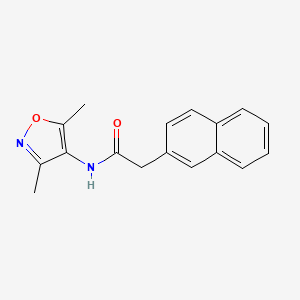
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
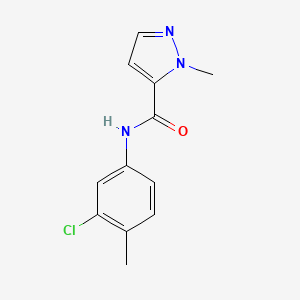

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
